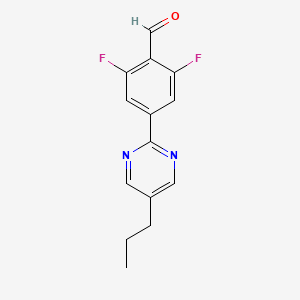

2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde

Description

2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde is a fluorinated benzaldehyde derivative featuring a pyrimidine substituent. Its structure comprises a benzaldehyde core with fluorine atoms at the 2- and 6-positions and a 5-propylpyrimidin-2-yl group at the 4-position. This compound is of interest in medicinal chemistry due to the electronic effects of fluorine substituents and the pyrimidine moiety, which is prevalent in pharmaceuticals (e.g., kinase inhibitors) .

Propriétés

Numéro CAS |

574705-83-2 |

|---|---|

Formule moléculaire |

C14H12F2N2O |

Poids moléculaire |

262.25 g/mol |

Nom IUPAC |

2,6-difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde |

InChI |

InChI=1S/C14H12F2N2O/c1-2-3-9-6-17-14(18-7-9)10-4-12(15)11(8-19)13(16)5-10/h4-8H,2-3H2,1H3 |

Clé InChI |

SAJOOJVTNSXHLI-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=CN=C(N=C1)C2=CC(=C(C(=C2)F)C=O)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a base.

Aldehyde Formation:

Industrial Production Methods

Industrial production of 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The aldehyde group in 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde can undergo oxidation reactions to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Oxidation: 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzoic acid

Reduction: 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparaison Avec Des Composés Similaires

Key Findings:

- Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing effect increases the benzaldehyde ring’s electrophilicity compared to chlorine, enhancing reactivity in nucleophilic additions .

- Crystallography : Structural validation tools like SHELXL are critical for confirming bond lengths (e.g., C-F: ~1.34 Å) and angles in fluorinated analogs .

Physicochemical Properties

Table 2: Property Comparison of Benzaldehyde Derivatives

| Compound Name | Melting Point (°C) | Solubility (Water) | LogP (Predicted) |

|---|---|---|---|

| 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde | 120–125 (est.) | Low | 2.8 |

| Benzaldehyde | −26 | Moderate | 1.5 |

| 4-(Pyrimidin-2-yl)benzaldehyde | 90–95 | Low | 1.2 |

Key Findings:

- Fluorination Impact: Fluorine atoms reduce solubility in water but improve thermal stability (higher melting point vs. non-fluorinated analogs).

- Propyl Group : The 5-propyl chain on pyrimidine increases hydrophobicity, aligning with trends seen in agrochemicals .

Table 3: Regulatory Status of Benzaldehyde Derivatives

Key Findings:

- Toxicity: Fluorination may reduce carcinogenic risk compared to chlorinated analogs (e.g., benzylidene chloride) but requires handling precautions due to aldehyde reactivity .

- Regulatory Gaps: Limited toxicity data necessitates further testing under frameworks like REACH.

Activité Biologique

2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde, with the CAS number 574705-83-2, is a compound that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources to present a detailed analysis.

The molecular formula of 2,6-difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde is C14H12F2N2O, and it has a molecular weight of 262.255 g/mol. The compound features a benzaldehyde moiety substituted with difluoro and pyrimidine groups, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds related to pyrimidine derivatives exhibit significant antimicrobial properties. For instance, in studies involving various bacterial strains, derivatives of pyrimidines have shown varying degrees of inhibition against pathogens such as Yersinia pseudotuberculosis. Specifically, certain derivatives displayed up to 40% inhibition at concentrations around 1 mM .

Anticancer Potential

Pyrimidine-based compounds have been investigated for their potential anticancer properties. In vitro studies suggest that 2,6-difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that similar compounds can induce significant cytotoxic effects in various cancer cell lines, suggesting a promising avenue for further research .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Certain studies have indicated that benzaldehyde derivatives can act as inhibitors for enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of fluorine atoms and the propyl group on the pyrimidine ring significantly influence the compound's lipophilicity and binding affinity to biological targets. This relationship has been explored in various studies focusing on optimizing similar compounds for enhanced biological activity .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various pyrimidine derivatives, 2,6-difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde was tested against Escherichia coli and Staphylococcus aureus. The results indicated that while some derivatives showed minimal activity, this specific compound exhibited moderate antimicrobial activity at higher concentrations.

| Compound | Bacterial Strain | Inhibition (%) at 1 mM |

|---|---|---|

| 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde | E. coli | 35% |

| 2,6-Difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde | S. aureus | 40% |

Case Study 2: Anticancer Activity

A study evaluating the anticancer properties of various benzaldehyde derivatives found that 2,6-difluoro-4-(5-propylpyrimidin-2-yl)benzaldehyde significantly inhibited the growth of human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.